antimycin A9

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

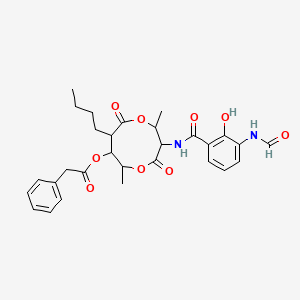

Antimycin A9 is a benzamide obtained by formal condensation of the carboxy group of 3-formamido-2-hydroxybenzoic acid with the amino group of 3-amino-8-butyl-2,6-dimethyl-4,9-dioxo-1,5-dioxonan-7-yl phenylacetate. It is a microbial metabolite isolated from Streptomyces. It has a role as a metabolite, an antimicrobial agent and a nematicide. It is a member of phenols, a member of formamides, a member of benzamides and a macrodiolide. It derives from a phenylacetic acid.

Wissenschaftliche Forschungsanwendungen

Antifungal Activity

Antimycin A9 exhibits potent antifungal properties against several pathogenic fungi. Research indicates that it has a minimum inhibitory concentration (MIC) of 0.31 μg/mL against Trichophyton mentagrophytes, making it particularly effective in combating dermatophyte infections. Its efficacy extends to other fungi such as Rhizoctonia solani, where it demonstrated significant inhibition of hyphal growth . The following table summarizes its antifungal activity:

| Fungal Species | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Trichophyton mentagrophytes | 0.31 μg/mL |

| Rhizoctonia solani | 26.66 μg/mL (EC50: 1.25 μg/mL) |

| Aspergillus niger | >10 mg/mL |

| Penicillium chrysogenum | >10 mg/mL |

Insecticidal and Nematocidal Properties

This compound has shown significant insecticidal and nematocidal activities. It effectively targets Caenorhabditis elegans and Artemia salina, indicating potential applications in pest control . The compound's unique structure, featuring an aromatic acyl residue, enhances its bioactivity compared to other antimycins.

Potential in Cancer Research

The pro-apoptotic effects of this compound have led to investigations into its potential use in cancer therapy. By inducing apoptosis in cancer cells through mitochondrial dysfunction, this compound may serve as a lead compound for developing novel anticancer agents . Studies have demonstrated that treatment with this compound alters gene expression profiles in cancer cells, providing insights into its mechanism as an anticancer agent.

Impact on Plasmodium falciparum

Research on Plasmodium falciparum, the causative agent of malaria, has revealed that this compound can inhibit the growth of this parasite by targeting its mitochondrial electron transport chain. The compound has been shown to affect the transcript levels of various genes involved in metabolic processes within the parasite . This specificity highlights its potential as a therapeutic agent against malaria.

Case Studies and Research Findings

Several studies have documented the effectiveness and mechanisms of this compound:

- Antifungal Efficacy : In a study focusing on Rhizoctonia solani, this compound was found to significantly reduce hyphal growth and dehydrogenase activity at varying concentrations, demonstrating its strong antifungal capabilities .

- Cancer Cell Studies : In vitro studies indicated that this compound induced apoptosis in cancer cell lines by disrupting mitochondrial integrity and altering gene expression associated with cell survival pathways .

- Resistance Mechanisms : Investigations into resistance mechanisms in Plasmodium falciparum revealed that parasites could develop resistance to this compound while remaining sensitive to other metabolic inhibitors, underscoring the need for combination therapies .

Eigenschaften

Molekularformel |

C29H34N2O9 |

|---|---|

Molekulargewicht |

554.6 g/mol |

IUPAC-Name |

[8-butyl-3-[(3-formamido-2-hydroxybenzoyl)amino]-2,6-dimethyl-4,9-dioxo-1,5-dioxonan-7-yl] 2-phenylacetate |

InChI |

InChI=1S/C29H34N2O9/c1-4-5-12-21-26(40-23(33)15-19-10-7-6-8-11-19)18(3)39-29(37)24(17(2)38-28(21)36)31-27(35)20-13-9-14-22(25(20)34)30-16-32/h6-11,13-14,16-18,21,24,26,34H,4-5,12,15H2,1-3H3,(H,30,32)(H,31,35) |

InChI-Schlüssel |

NAEDADOYRYAJDM-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCC1C(C(OC(=O)C(C(OC1=O)C)NC(=O)C2=C(C(=CC=C2)NC=O)O)C)OC(=O)CC3=CC=CC=C3 |

Synonyme |

antimycin A(9) antimycin A9 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.